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Compound of Interest

Compound Name: A-293

Cat. No.: B1666141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and

biological activity of BAY-293, a potent and selective inhibitor of the KRAS-SOS1 interaction. All

quantitative data is presented in structured tables for ease of reference, and detailed

experimental protocols are provided. Visual diagrams generated using DOT language illustrate

key pathways and workflows.

Chemical and Physical Properties
BAY-293, with the IUPAC name (R)-6,7-Dimethoxy-2-methyl-N-[1-[4-[2-

[(methylamino)methyl]phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine, is a small molecule

inhibitor developed by Bayer.[1] Its key chemical and physical properties are summarized in the

table below.
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Property Value Reference(s)

Molecular Formula C₂₅H₂₈N₄O₂S [2][3]

Molecular Weight 448.58 g/mol [2][3]

CAS Number 2244904-70-7 [3]

Appearance White to beige powder [4]

Purity ≥98% (HPLC) [5]

Solubility
Soluble in DMSO and Ethanol.

Insoluble in water.
[2][6]

Storage

Store at -20°C as a powder.

Stock solutions can be stored

at -80°C for up to one year.

[7]

Biological Activity and Mechanism of Action
BAY-293 is a highly potent inhibitor of the interaction between K-Ras and the Son of Sevenless

homolog 1 (SOS1), a guanine nucleotide exchange factor.[5][7] This interaction is a critical step

in the activation of the RAS signaling pathway. By disrupting the KRAS-SOS1 complex, BAY-

293 prevents the loading of GTP onto KRAS, thereby inhibiting its activation.[7] This leads to

the downregulation of the downstream RAS-RAF-MEK-ERK signaling cascade, which is

frequently hyperactivated in various cancers.[5][6]

The inhibitory activity of BAY-293 is highly specific, with an IC₅₀ of 21 nM for the KRAS-SOS1

interaction.[2][7] It has shown antiproliferative activity against cell lines with both wild-type and

mutant KRAS.[7] Furthermore, BAY-293 exhibits synergistic effects when used in combination

with direct KRAS G12C inhibitors, such as ARS-853.[5]

Signaling Pathway
The following diagram illustrates the role of BAY-293 in the RAS-RAF-MEK-ERK signaling

pathway.
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BAY-293 inhibits the interaction between SOS1 and KRAS.

Synthesis of BAY-293
The synthesis of BAY-293 is a multi-step process. The detailed experimental protocol, as

derived from the supplementary information of Hillig et al. (2019), is provided below.

Experimental Protocols
Step 1: Synthesis of Intermediate 1 (4-bromo-2-methyl-6,7-dimethoxyquinazoline)

To a solution of 2-amino-4,5-dimethoxybenzamide (1.0 eq) in acetic acid (5.0 vol) is added 1-

bromo-2-propanone (1.2 eq).

The reaction mixture is heated to 120°C for 4 hours.

After cooling to room temperature, the mixture is poured into ice water and neutralized with

aqueous sodium hydroxide.

The resulting precipitate is collected by filtration, washed with water, and dried to afford the

intermediate.

Step 2: Synthesis of Intermediate 2 (4-(4-formylthiophen-2-yl)-2-methyl-6,7-

dimethoxyquinazoline)

A mixture of Intermediate 1 (1.0 eq), 4-formylthiophene-2-boronic acid (1.5 eq), palladium(II)

acetate (0.1 eq), and potassium carbonate (3.0 eq) in a 3:1 mixture of 1,4-dioxane and water
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(10 vol) is degassed with argon.

The reaction is heated to 100°C for 12 hours.

The mixture is cooled, diluted with ethyl acetate, and washed with water and brine.

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced

pressure.

The crude product is purified by column chromatography.

Step 3: Synthesis of Intermediate 3 ((R)-N-(1-(4-(4-(hydroxymethyl)thiophen-2-yl)-2-methyl-6,7-

dimethoxyquinazolin-4-yl)ethyl)amine)

To a solution of Intermediate 2 (1.0 eq) in methanol (20 vol) is added (R)-1-

phenylethanamine (1.5 eq) and sodium borohydride (2.0 eq) at 0°C.

The reaction is stirred at room temperature for 4 hours.

The reaction is quenched with water and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over sodium sulfate, and

concentrated.

The crude product is used in the next step without further purification.

Step 4: Synthesis of BAY-293 ((R)-6,7-Dimethoxy-2-methyl-N-[1-[4-[2-

[(methylamino)methyl]phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine)

To a solution of Intermediate 3 (1.0 eq) and 2-((methylamino)methyl)phenylboronic acid (1.5

eq) in 1,4-dioxane (15 vol) is added tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and

aqueous sodium carbonate (2.0 M, 3.0 eq).

The mixture is heated to 100°C for 16 hours under an argon atmosphere.

After cooling, the reaction mixture is diluted with ethyl acetate and washed with water.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The organic layer is dried, concentrated, and the residue is purified by preparative HPLC to

yield BAY-293.

Synthesis Workflow
The following diagram outlines the synthetic workflow for BAY-293.
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Synthetic route for the preparation of BAY-293.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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